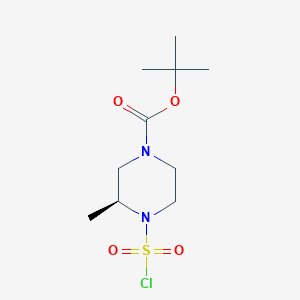
(E)-3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enoic acid, also known as BPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPP belongs to the class of pyrazole derivatives, which are known to exhibit a broad range of biological activities.
Applications De Recherche Scientifique
Heterocyclic Chemistry and Biological Activities
Heterocyclic compounds, particularly those containing nitrogen (e.g., pyrroles, pyrazoles, imidazoles), play a significant role in medicinal chemistry due to their broad spectrum of biological activities. These compounds are essential in the synthesis of drugs and exhibit a range of activities from antimicrobial to anticancer properties (Larina, 2023). The compound , being a heterocycle with a pyrazole moiety, suggests potential applications in drug development, targeting various biological pathways.
Coordination Chemistry and Complex Formation
Research on similar heterocyclic compounds emphasizes their ability to form complex compounds with metals, demonstrating significant spectroscopic, magnetic, and biological activities. This property is particularly relevant in the development of new materials with potential applications in catalysis, magnetic devices, and bioactive compounds (Boča, Jameson, & Linert, 2011). Given the structural similarity, (E)-3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enoic acid could be explored for similar applications, especially in forming novel complexes with unique properties.
Organic Synthesis and Material Science
The study of quinazolines and pyrimidines for optoelectronic materials highlights the potential of heterocyclic compounds in creating novel materials for electronic devices. Incorporation of such heterocycles into π-extended conjugated systems is valuable for developing new optoelectronic materials with applications in OLEDs, solar cells, and sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018). The complex structure of (E)-3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enoic acid could make it a candidate for exploring its optoelectronic properties.
Environmental and Biological Implications
Organophosphorus compounds with azoles have been studied for their environmental and biological implications, especially in the context of pollutants and their enzymatic degradation. The presence of azole and phosphorus components enhances the degradation efficiency of recalcitrant compounds in wastewater treatment (Husain & Husain, 2007). This suggests that compounds like (E)-3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enoic acid could be studied for similar environmental applications, potentially aiding in the bioremediation of hazardous substances.
Propriétés
IUPAC Name |
(E)-3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17(23)9-8-16-13-21(12-14-5-2-1-3-6-14)20-18(16)15-7-4-10-19-11-15/h1-11,13H,12H2,(H,22,23)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIKLRTYAYRAOE-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] propanoate](/img/structure/B2750634.png)
![1-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2750637.png)

![N-[2-[4-(2,5-Dimethylphenoxy)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2750640.png)

![({2-[(2,4-Dichlorobenzyl)oxy]-1-naphthyl}methylene)(methyl)ammoniumolate](/img/structure/B2750642.png)
![5-[(3-methylbutanoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide](/img/structure/B2750644.png)
![Methyl 4-(2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamido)benzoate](/img/structure/B2750646.png)
![2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline](/img/structure/B2750647.png)
![N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2750650.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(m-tolyl)urea](/img/structure/B2750651.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2750653.png)